molecular formula C15H19NO B2447013 2-Hexylquinolin-4(1H)-one CAS No. 18813-68-8

2-Hexylquinolin-4(1H)-one

Cat. No.: B2447013
CAS No.: 18813-68-8
M. Wt: 229.323
InChI Key: DBFMEGDHHAYDPJ-UHFFFAOYSA-N
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Description

2-Hexylquinolin-4(1H)-one is an organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry The structure of this compound consists of a quinoline core with a hexyl group attached to the second position and a keto group at the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hexylquinolin-4(1H)-one can be achieved through several methods. One common approach involves the Friedländer synthesis, which is a condensation reaction between an aldehyde and a ketone in the presence of an amine catalyst. For this compound, the starting materials typically include 2-aminobenzaldehyde and hexanone. The reaction is carried out under acidic or basic conditions, often using acetic acid or sodium hydroxide as the catalyst.

Another method involves the Skraup synthesis, which uses aniline, glycerol, and an oxidizing agent such as nitrobenzene or sulfuric acid. This method is less commonly used for this compound due to the harsh reaction conditions and lower yields.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized versions of the above synthetic routes. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Large-scale production often employs continuous flow reactors to improve efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2-Hexylquinolin-4(1H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming 2-Hexylquinolin-4-ol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like bromine or chlorine can be used for halogenation, while nitration can be achieved using nitric acid.

Major Products

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: 2-Hexylquinolin-4-ol.

    Substitution: Halogenated or nitrated quinoline derivatives.

Scientific Research Applications

2-Hexylquinolin-4(1H)-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial and anticancer properties.

    Medicine: Investigated for its role in drug development, particularly in the design of quinoline-based therapeutics.

    Industry: Utilized in the development of materials with specific electronic or optical properties.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound of 2-Hexylquinolin-4(1H)-one, known for its wide range of biological activities.

    2-Phenylquinoline: Another derivative with a phenyl group at the second position, studied for its antimicrobial properties.

    4-Hydroxyquinoline: A derivative with a hydroxyl group at the fourth position, known for its use in medicinal chemistry.

Uniqueness

This compound is unique due to the presence of the hexyl group, which can influence its lipophilicity and biological activity. This structural feature may enhance its ability to interact with lipid membranes and improve its pharmacokinetic properties compared to other quinoline derivatives.

Properties

IUPAC Name

2-hexyl-1H-quinolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO/c1-2-3-4-5-8-12-11-15(17)13-9-6-7-10-14(13)16-12/h6-7,9-11H,2-5,8H2,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBFMEGDHHAYDPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC1=CC(=O)C2=CC=CC=C2N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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